(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been prepared and reported as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .Physical and Chemical Properties Analysis
Physically, indoles are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Scientific Research Applications
Anticonvulsant Activities
A study conducted by Malik and Khan (2014) explored the synthesis of novel compounds related to the chemical structure . One of these compounds showed potent anticonvulsant activity, significantly higher than a reference drug, hinting at its potential application in treating convulsive disorders.
Optical Properties and Material Applications
Volpi et al. (2017) synthesized a series of derivatives involving similar structural motifs. These compounds exhibited unique optical properties, including large Stokes' shifts and high quantum yields, suggesting their potential use in creating luminescent materials and in optical applications.
Corrosion Inhibition
In a study by Fergachi et al. (2018), a compound structurally related to our chemical of interest was synthesized and found to be an effective corrosion inhibitor for mild steel in acidic media. This indicates potential applications in industrial corrosion protection.
Drug Formulation and Bioavailability Enhancement
Burton et al. (2012) focused on the development of a stable formulation for a poorly water-soluble compound with structural similarities. This research is crucial for enhancing the bioavailability of such compounds in pharmacological applications.
Antibacterial Activity
Research by Shahana and Yardily (2020) on synthesized compounds, including one structurally akin to the chemical , demonstrated significant antibacterial activity. This suggests potential use in developing new antibacterial agents.
Future Directions
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S2/c22-18-4-3-5-19(23)17(18)14-30-21-24-10-13-26(21)20(27)15-6-8-16(9-7-15)31(28,29)25-11-1-2-12-25/h3-9H,1-2,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYICHHPMNWNDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=C(C=CC=C4Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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